2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine is a boronic acid derivative with a pyrazolo[4,3-b]pyridine core structure[_{{{CITATION{{{_1{2-Methyl-6- (tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo 4,5-b ...
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine typically involves the following steps:
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of more robust and scalable catalysts, such as nickel or rhodium complexes, can also be employed to improve the reaction conditions and overall productivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to borane derivatives.
Substitution: Substitution reactions at the pyrazolo[4,3-b]pyridine core can introduce different functional groups, enhancing the compound's reactivity and utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Borane derivatives and other reduced forms.
Substitution Products: Functionalized pyrazolo[4,3-b]pyridine derivatives with different substituents.
Wirkmechanismus
The mechanism by which 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes, modulating their activity. This interaction can influence various biological processes, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine: Similar core structure but different heterocyclic ring.
4-Fluoro-2-methyl-1-(1-methylethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: Similar boronic acid derivative but with a benzimidazole core.
Uniqueness: The presence of the pyrazolo[4,3-b]pyridine core in 2-methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[4,3-b]pyridine distinguishes it from other similar compounds, providing unique chemical and biological properties that can be exploited in various applications.
Eigenschaften
IUPAC Name |
2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-6-10-11(15-7-9)8-17(5)16-10/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEGNOPHKZWDNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.